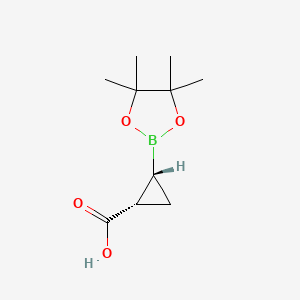

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid comprises three key components: a strained cyclopropane ring, a dioxaborolane moiety, and a carboxylic acid group. The cyclopropane ring introduces significant angular strain due to its 60° bond angles, while the dioxaborolane group (a cyclic boronic ester) contributes to the compound’s stability and reactivity.

The stereochemical configuration at the C1 and C2 positions (1S,2R) is critical for the compound’s chiral properties. Density functional theory (DFT) studies on analogous systems reveal that the dioxaborolane ligand enforces a specific spatial arrangement, favoring a four-coordinated boron center bonded to two oxygen atoms from the dioxaborolane ring, one oxygen from the carboxylic acid, and the cyclopropane carbon. This coordination geometry minimizes torsional strain and stabilizes the transition state during cyclopropanation reactions.

Key Structural Parameters

Properties

Molecular Formula |

C10H17BO4 |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1 |

InChI Key |

VJJABIMANCDOSQ-NKWVEPMBSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C(=O)O |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |

Origin of Product |

United States |

Biological Activity

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a boron-containing compound notable for its unique structural characteristics and potential biological activities. The incorporation of boron into organic compounds has been shown to enhance their reactivity and ability to interact with biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring and a dioxaborolane moiety, which contributes to its unique reactivity profile. The presence of boron allows for reversible covalent bonding with nucleophiles, which is advantageous in both catalysis and bioconjugation applications.

Chemical Formula: C12H21BO4

Molecular Weight: 240.10 g/mol

CAS Number: 1215107-29-1

Research indicates that this compound can interact with various biological targets due to its structural features. The boron atom facilitates the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activity or influence cellular pathways.

Case Studies

-

Inhibition of Enzymatic Activity :

- A study examined the compound's effect on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana. Molecular docking studies suggested that the compound binds effectively to ACO2, inhibiting its activity with a binding constant (Kb) indicating strong interaction (ΔG = -6.2 kcal/mol) .

-

Anticancer Potential :

- Preliminary in vitro studies have indicated that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics .

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate | Cyclohexene ring | Moderate reactivity; used in organic synthesis |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate | Cyclohexene ring | Limited biological data available |

Comparison with Similar Compounds

Structural Analogues with Carboxamide Substituents

Several analogues replace the carboxylic acid group with carboxamide functionalities, altering solubility and reactivity:

- (1S,2S,3R)-N,N-Diisopropyl-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxamide (): Key Differences: Diisopropylamide substituent instead of carboxylic acid. Synthesis: Asymmetric radical cyclopropanation using (S,R)-L1 ligand yields 70% product with 91% ee and 10:1 dr . Applications: Potential as a chiral ligand or intermediate for bioactive molecules.

Analogues with Alternative Aromatic Systems

Carboxylic Acid Derivatives with Varied Substituents

Comparative Data Table

Preparation Methods

Cyclopropane Ring Construction

The cyclopropane ring is typically synthesized via:

- Cyclopropanation of alkenes using diazo compounds or Simmons–Smith reagents.

- Ring-closure reactions involving halocyclopropane intermediates.

Introduction of the Boronate Ester Group

The boronate ester is introduced by:

- Borylation of halocyclopropane intermediates using pinacolborane or bis(pinacolato)diboron under transition metal catalysis (e.g., Pd, Rh).

- Direct hydroboration of cyclopropene derivatives followed by pinacol protection.

Detailed Preparation Methods

Synthesis via Borylation of Halocyclopropane Precursors

One well-documented approach involves:

- Starting Material : (1S,2R)-2-bromocyclopropane-1-carboxylic acid or its esters.

- Reagents : Pinacolborane or bis(pinacolato)diboron as boron sources.

- Catalysts : Palladium or rhodium catalysts facilitate the borylation.

- Solvents : Commonly dichloromethane or tetrahydrofuran (THF).

- Conditions : Mild temperatures (room temperature to 60 °C), inert atmosphere (argon or nitrogen).

- Outcome : Formation of the pinacol boronate ester on the cyclopropane ring with retention of stereochemistry.

This method is supported by literature describing the reaction of halocyclopropane carboxylic acid derivatives with pinacol and trimethylamine in dichloromethane, followed by purification steps.

Rhodium-Catalyzed Ring-Opening Cyclization of Allenes

An alternative synthetic route involves:

- Rhodium-catalyzed enantioselective ring-opening cyclization of allenes to form functionalized cyclopropanes.

- Subsequent borylation to introduce the pinacol boronate group.

- This method offers high enantioselectivity and functional group tolerance.

Esterification and Hydrolysis Steps

- The carboxylic acid group can be protected as esters (e.g., ethyl or methyl esters) during synthesis to facilitate purification and reaction control.

- Final hydrolysis of esters yields the free carboxylic acid.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halocyclopropane formation | Simmons–Smith reagent, diazo compounds | DCM, ether | 0–25 °C | Control stereochemistry |

| Borylation | Pinacolborane, Pd or Rh catalyst | DCM, THF | RT to 60 °C | Inert atmosphere, base (e.g., NEt3) |

| Esterification | Ethanol, acid catalyst | Reflux | 70–80 °C | Protects carboxylic acid during steps |

| Hydrolysis | Aqueous acid/base | Water/organic mix | RT to reflux | Regenerates free acid |

Purification and Characterization

- Purification : Column chromatography or recrystallization is used to isolate the pure compound.

- Characterization : NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry confirm structure and purity.

- Purity : Typically >95% for research-grade material.

Research Findings and Comparative Analysis

- The stereochemistry of the cyclopropane ring is crucial for the compound’s reactivity and biological interactions.

- The pinacol boronate ester stabilizes the boron center and enhances its participation in cross-coupling reactions.

- Compared to other boronate esters lacking the cyclopropane ring, this compound offers unique steric and electronic properties useful in complex molecule synthesis.

- Industrial synthesis may employ continuous flow reactors for scale-up, improving yield and reproducibility.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Halocyclopropane borylation | (1S,2R)-2-bromocyclopropane-1-carboxylic acid | Pd or Rh catalyst, pinacolborane | High stereoselectivity, well-established | Requires halogenated intermediates |

| Rhodium-catalyzed ring-opening | Allenes | Rhodium catalyst | High enantioselectivity, functional group tolerance | More complex catalyst system |

| Esterification/hydrolysis | Carboxylic acid derivatives | Acid/base | Protects functional groups during synthesis | Additional steps required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.